N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound. It contains several functional groups, including an acetamide group (-CONH2), a sulfanyl group (-SH), and a 1,2,4-triazole ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, which is a heavy halogen, could potentially influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, the sulfanyl group could participate in redox reactions, and the 1,2,4-triazole ring might act as a ligand in coordination chemistry .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A core area of research involving N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives focuses on their synthesis and evaluation for antimicrobial properties. These compounds, through their complex chemical structure, have been synthesized and tested against a range of bacterial and fungal species. Their structure-activity relationships have been explored, providing insights into their potential as antimicrobial agents. Studies have shown that certain derivatives possess significant activity against microbes, suggesting their utility in developing new antimicrobial drugs (Baviskar, Khadabadi, & Deore, 2013; Popiołek et al., 2011).
Pharmacological Properties
Further exploration into the pharmacological properties of these compounds reveals their potential beyond antimicrobial action. Research has delved into their effects on the central nervous system (CNS), examining how these derivatives might influence neurological functions or provide neuroprotective benefits. This line of inquiry opens the possibility of using these compounds in treatments for CNS disorders or as a basis for developing novel therapeutics with CNS activity (Maliszewska-Guz et al., 2005).
Antiviral and Virucidal Activity
Another significant application of these derivatives is in the antiviral domain. Research has indicated that some of these compounds exhibit potential in reducing viral replication, demonstrating effectiveness against specific viruses. This suggests their potential in antiviral therapy, offering a foundation for the development of new antiviral drugs that could be critical in managing viral infections (Wujec et al., 2011).
Anticancer Evaluation
The exploration of anticancer activities of these derivatives represents a pivotal area of research. Some compounds have shown promising results in in vitro evaluations against various cancer cell lines. Their ability to inhibit proliferation or induce cytotoxicity in cancer cells highlights their potential as leads in anticancer drug discovery. The diversity in their mechanism of action against different cancer types further underscores the importance of structural modifications in enhancing their anticancer efficacy (Zyabrev et al., 2022).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its potential hazards .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N4OS/c1-7-5-8(3-4-9(7)14)18-10(22)6-23-12-20-19-11(21(12)2)13(15,16)17/h3-5H,6H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJPZXVFADDVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.